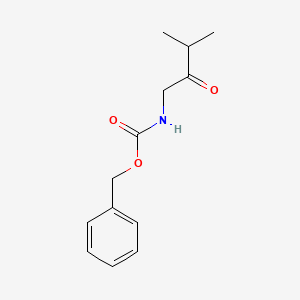

benzyl N-(3-methyl-2-oxobutyl)carbamate

Descripción

Propiedades

Fórmula molecular |

C13H17NO3 |

|---|---|

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

benzyl N-(3-methyl-2-oxobutyl)carbamate |

InChI |

InChI=1S/C13H17NO3/c1-10(2)12(15)8-14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |

Clave InChI |

IVRBMFNONWRESO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)CNC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

benzyl N-(3-methyl-2-oxobutyl)carbamate chemical structure and properties

An In-Depth Technical Guide to Benzyl N-(Keto-butyl) Carbamates

Introduction

In the landscape of modern synthetic organic chemistry and medicinal drug development, the strategic use of protecting groups and reactive intermediates is paramount. Among these, benzyl carbamates, widely recognized for introducing the benzyloxycarbonyl (Cbz or Z) protecting group, are of fundamental importance. This guide provides a comprehensive technical overview of a specific subclass: benzyl carbamates bearing a keto-butyl moiety.

The topic of this guide, benzyl N-(3-methyl-2-oxobutyl)carbamate , represents a molecule with significant potential as a building block or intermediate. However, the nomenclature can be ambiguous. For the purpose of providing a scientifically grounded and reproducible guide, we will focus our detailed analysis on a closely related and well-documented structural isomer: benzyl N-(2-methyl-3-oxobutan-2-yl)carbamate (also known as 3-(Benzyloxycarbonylamino)-3-methyl-2-butanone). This compound encapsulates the core chemical features of interest—the Cbz-protected amine and a ketone-functionalized alkyl chain—and serves as an excellent exemplar for this class of molecules.

This document will delve into the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and purification of this representative compound. Furthermore, we will explore its critical applications in research and drug development, grounded in its function as a protected amino acid analogue and synthetic intermediate. The guide concludes with essential safety and handling protocols, providing a holistic resource for researchers, chemists, and drug development professionals.

Chemical Identity and Structure Elucidation

The precise arrangement of atoms dictates a molecule's reactivity and function. Understanding this structure is the first step in harnessing its chemical potential.

Systematic Identifiers for the Representative Compound:

| Identifier | Value |

| IUPAC Name | benzyl N-(2-methyl-3-oxobutan-2-yl)carbamate[1] |

| CAS Number | 109991-48-2[1] |

| Molecular Formula | C₁₃H₁₇NO₃[1] |

| Molecular Weight | 235.28 g/mol [1] |

| Synonyms | 3-(Benzyloxycarbonylamino)-3-methyl-2-butanone[1] |

The structure combines three key functional components:

-

The Benzyl Group (C₆H₅CH₂–): Provides steric bulk and is the basis for the Cbz protecting group, which can be selectively removed under specific conditions.

-

The Carbamate Linkage (–O–C(=O)–N–): A stable, planar group that connects the benzyl alcohol moiety to the amine. Its stability is crucial for its role as a protecting group.

-

The Keto-Alkyl Chain (–C(CH₃)₂–C(=O)CH₃): This portion provides a site for further chemical modification. The tertiary carbon to which the nitrogen is attached and the adjacent ketone offer unique steric and electronic properties.

Caption: 2D Structure of benzyl N-(2-methyl-3-oxobutan-2-yl)carbamate.

Physicochemical and Spectroscopic Properties

Predicting and confirming the physical and spectroscopic properties of a compound are essential for its synthesis, purification, and characterization.

Physicochemical Properties

While experimental data for this specific molecule is scarce, properties can be reliably predicted based on its structure and data from similar compounds like benzyl carbamate.

| Property | Predicted/Reported Value | Rationale/Source |

| Melting Point | Solid, likely 50-90 °C | Benzyl carbamate melts at 86-89 °C[2][3]. The added alkyl chain may slightly lower this. |

| Boiling Point | > 300 °C (Predicted) | High molecular weight and polar functional groups lead to a high boiling point. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone); moderately soluble in water. | The large nonpolar benzyl and alkyl groups dominate, but the carbamate and ketone provide some polarity. Benzyl carbamate is moderately soluble in water[4]. |

| Appearance | Off-white to light cream solid/powder. | Typical appearance for benzyl carbamate and related derivatives[2][3]. |

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following table outlines the expected signals.

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic (C₆H ₅) | δ 7.30-7.40 ppm (multiplet, 5H) |

| Benzylic (C₆H₅CH ₂) | δ ~5.1 ppm (singlet, 2H) | |

| Amide (NH ) | δ ~5.0 ppm (broad singlet, 1H) | |

| Methyl (C(CH ₃)₂) | δ ~1.5 ppm (singlet, 6H) | |

| Acetyl (C(=O)CH ₃) | δ ~2.1 ppm (singlet, 3H) | |

| ¹³C NMR | Aromatic (C ₆H₅) | δ 128-136 ppm |

| Benzylic (C₆H₅C H₂) | δ ~67 ppm | |

| Carbamate (C =O) | δ ~155 ppm | |

| Ketone (C =O) | δ ~210 ppm | |

| Quaternary (C (CH₃)₂) | δ ~60 ppm | |

| Methyl (C H₃) | δ ~25 ppm | |

| FT-IR | N-H Stretch | 3300-3400 cm⁻¹ (sharp/moderate) |

| C-H (Aromatic) | ~3030 cm⁻¹ | |

| C-H (Aliphatic) | 2850-3000 cm⁻¹ | |

| C=O Stretch (Carbamate) | ~1700 cm⁻¹ (strong)[5] | |

| C=O Stretch (Ketone) | ~1715 cm⁻¹ (strong) | |

| Mass Spec. | [M+H]⁺ | m/z = 236.12 |

Synthesis and Purification

A robust and reproducible synthetic protocol is critical for obtaining high-purity material for research and development. The most direct approach involves the reaction of an appropriate amine with benzyl chloroformate.

Synthetic Strategy

The core of the synthesis is the formation of the carbamate bond via nucleophilic acyl substitution. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A mild base is required to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Benzyl N-(2-methyl-3-oxobutan-2-yl)carbamate

-

Materials:

-

3-Amino-3-methyl-2-butanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography/recrystallization (e.g., Ethyl Acetate, Hexanes)

-

-

Procedure:

-

To a round-bottom flask charged with 3-amino-3-methyl-2-butanone hydrochloride (1.0 eq) in DCM (approx. 0.2 M), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes to liberate the free amine.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target carbamate.

Applications in Research and Drug Development

The utility of this molecule stems directly from its hybrid structure: a protected amine adjacent to a reactive ketone.

Role as a Cbz-Protected Amine

The benzyl carbamate functionality is synonymous with the Cbz (or Z) protecting group, a cornerstone of peptide synthesis and amine protection in complex molecule synthesis.[3]

-

Mechanism of Protection: The carbamate is stable to a wide range of reaction conditions, effectively masking the nucleophilicity and basicity of the parent amine.

-

Causality of Deprotection: The key to the Cbz group's utility is its selective removal under mild, reductive conditions that do not affect most other functional groups. The weak benzyl C-O bond is susceptible to cleavage.

-

Catalytic Hydrogenation: The most common method involves reacting the Cbz-protected compound with H₂ gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds via hydrogenolysis, liberating the free amine, toluene, and carbon dioxide. This method is exceptionally clean.

-

Acidolysis: Strong acids like HBr in acetic acid can also cleave the Cbz group.

-

Intermediate in Pharmaceutical Synthesis

Benzyl carbamate derivatives are frequently used as starting materials or intermediates in the synthesis of pharmaceuticals.[6][7] For example, related structures are precursors for HIV-integrase inhibitors, where the precise stereochemistry and functionality of the protected amino-acid-like fragment are critical for the efficacy of the final drug.[6] The ketone functionality on the alkyl chain of our target molecule offers a handle for further synthetic elaboration, such as aldol reactions, reductive amination, or conversion to other functional groups, enabling the construction of complex molecular scaffolds.

Logical Flow of Cbz Group Usage

Caption: The strategic use of the Cbz group in a multi-step synthesis.

Safety, Handling, and Toxicology

Professional laboratory practice dictates that all chemicals be handled with care. Carbamates as a class require specific attention due to their potential biological activity.

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile or neoprene gloves, a lab coat, and chemical safety goggles. | Prevents skin and eye contact. Latex gloves may not offer adequate protection against organic compounds[8]. |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | Minimizes inhalation exposure.[9][10] |

| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids. Keep container tightly sealed. | Prevents degradation and reaction with incompatible materials[9]. |

| Toxicology | May cause skin, eye, and respiratory tract irritation. While the primary toxicity of some carbamates involves acetylcholinesterase inhibition, this is mainly associated with insecticidal carbamates. The toxicity of this specific compound is not well-documented, but it should be handled as a potentially hazardous substance. | General precaution for the carbamate class of compounds.[8][11] |

-

Skin Contact: Remove contaminated clothing immediately. Wash affected area thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

Benzyl N-(3-methyl-2-oxobutyl)carbamate and its close isomers represent a valuable class of chemical intermediates. By combining the synthetically versatile Cbz protecting group with a functionalized keto-alkyl chain, these molecules serve as powerful building blocks for complex organic synthesis. Their application is particularly relevant in the field of drug development, where the controlled, stepwise assembly of molecular architecture is essential. A thorough understanding of their chemical properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to effectively and safely leverage their potential in the pursuit of novel therapeutic agents and other advanced materials.

References

- DHSS. Frequently Asked Questions - Carbamates. Missouri Department of Health & Senior Services. Available at: https://health.mo.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16738153, 3-(Benzyloxycarbonylamino)-3-methyl-2-butanone. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3--Benzyloxycarbonylamino--3-methyl-2-butanone

- National Center for Biotechnology Information. PubChem Compound Summary for CID 23648441, benzyl N-[(1S)-1-{[(2S)-4-methoxy-3-oxobutan-2-yl]carbamoyl}-3-methylbutyl]carbamate. Available at: https://pubchem.ncbi.nlm.nih.

- Benchchem. Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate. Available at: https://www.benchchem.com/product/54755-78-1

- National Diagnostics. (2019). Carbamate-1: Safety Data Sheet. Available at: https://www.nationaldiagnostics.

- Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Available at: https://www.agilent.com/cs/library/msds/PPM-530-1_msds.pdf

- Oren-Grinberg, A., & St-Onge, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available at: https://www.ncbi.nlm.nih.gov/books/NBK430852/

- Haque, N., et al. (2020). Supporting Information - A robust and versatile porous organic polymer containing pendant triazole and triazine functionalities for efficient synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. Royal Society of Chemistry. Available at: https://www.rsc.

- Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. Available at: https://www.pharmaffiliates.com/en/products/details/1030377-23-1

- Fisher Scientific. (2009). Benzyl carbamate - Safety Data Sheet.

- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Available at: https://www.chemos.de/import/sdb/900_1_1_SDB_EN_sdb.pdf

- National Center for Biotechnology Information. PubChem Compound Summary for CID 9889142, benzyl N-[(1S)-3-methyl-1-{[(3S)-5-methyl-2-oxo-1-propoxyhexan-3-yl]carbamoyl}butyl]carbamate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9889142

- Xperchem. (2026). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Available at: https://www.xperchem.

- Organic Syntheses Procedure. PREPARATION OF N-Boc- AND N-Cbz-PROTECTED AMINOMETHYL ETHERS. Available at: http://www.orgsyn.org/demo.aspx?prep=v85p0010

- Wikipedia. Benzyl carbamate. Available at: https://en.wikipedia.

- Chemsrc. benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate. Available at: https://www.chemsrc.com/en/cas/1190391-38-8_1207398.html

- Sigma-Aldrich. Benzyl N-(3-hydroxypropyl)carbamate 97. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/536170

- ChemicalBook. Benzyl carbamate CAS#: 621-84-1. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710385.htm

- LookChem. benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutanoyl)carbamate. Available at: https://www.lookchem.com/cas-103/1030377-23-1.html

- NIST. Benzylcarbamate - NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C621841&Type=IR-SPEC&Index=1

- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Available at: https://www.scirp.

- SYNLETT. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Available at: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0028-1087943.pdf

- Guidechem. BENZYL N-(3-HYDROXYPROPYL)CARBAMATE. Available at: https://www.guidechem.com/products/34637-22-4.html

- InnoPeptiChem. (2024). Introducing Our Latest Benzylcarbamate Derivatives. Available at: https://www.innopeptichem.

- MDPI. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Available at: https://www.mdpi.com/2673-3875/5/3/30

- Chemical Synthesis Database. methyl 2-benzyl-3-oxobutanoate. Available at: http://chemsynthesis.com/base/chemical-structure/14136.html

- ChemicalBook. Benzyl carbamate synthesis. Available at: https://www.chemicalbook.com/synthesis/621-84-1.html

- Benchchem. Synthesis routes of Benzyl carbamate. Available at: https://www.benchchem.com/synthesis/621-84-1

- MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: https://sciforum.net/paper/view/18063

- National Center for Biotechnology Information. PubChem Compound Summary for CID 440192, Benzyl 2-methyl-3-oxobutanoate. Available at: https://pubchem.ncbi.nlm.nih.

- Fluorochem. BENZYL N-METHYL-N-(2-OXOETHYL)CARBAMATE. Available at: https://www.fluorochem.co.uk/product/056/056499

Sources

- 1. 3-(Benzyloxycarbonylamino)-3-methyl-2-butanone | C13H17NO3 | CID 21298536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. innopeptichem.com [innopeptichem.com]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carbamate-1: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 10. agilent.com [agilent.com]

- 11. dhss.delaware.gov [dhss.delaware.gov]

Advanced Technical Guide: Applications of Benzyl (3-methyl-2-oxobutyl)carbamate in Medicinal Chemistry

Executive Summary

Benzyl (3-methyl-2-oxobutyl)carbamate (CAS: Derived from 37526-93-5 family) is a specialized Cbz-protected

Its primary utility in modern medicinal chemistry lies in its role as a linchpin scaffold for the synthesis of substituted hydantoins , specifically in the development of ADAMTS7 antagonists for cardiovascular therapeutics. Furthermore, it serves as a versatile electrophilic building block for constructing peptide isosteres and heterocycles requiring a precise steric bulk at the C-terminus.

Compound Profile & Strategic Value

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific purpose in synthetic design:

-

Cbz (Benzyloxycarbonyl) Group: Provides robust amine protection, stable to acidic and basic conditions used in ketone generation, yet removable via catalytic hydrogenolysis (

) or strong acid (HBr/AcOH).[1] -

-Amino Methylene Spacer: Derived from glycine, this linker provides the necessary separation between the amine and the reactive ketone, mimicking the

-

Isopropyl Ketone Warhead: The sterically demanding 3-methyl-2-oxobutyl group acts as a "valine-mimic" electrophile. It is less prone to racemization than chiral

-amino ketones but sufficiently reactive for condensation reactions (e.g., Bucherer-Bergs).

Primary Application: ADAMTS7 Antagonists

The most authoritative application of this compound is documented in the synthesis of ADAMTS7 (A Disintegrin And Metalloproteinase with Thrombospondin motifs 7) inhibitors. ADAMTS7 is a metalloprotease implicated in atherosclerotic plaque formation.

-

Role: The ketone moiety undergoes a Bucherer-Bergs reaction to form a hydantoin ring.

-

Outcome: The resulting hydantoin scaffold positions the isopropyl group to fill the hydrophobic pocket of the target enzyme, while the Cbz-protected amine allows for further elongation of the inhibitor chain after deprotection.

Synthetic Protocols

The synthesis of Benzyl (3-methyl-2-oxobutyl)carbamate is non-trivial due to the need to prevent over-addition of organometallics. The Weinreb Amide Route is the industry standard for high-fidelity generation of this ketone.

Protocol A: Synthesis via Weinreb Amide

Rationale: Direct addition of Grignard reagents to esters often leads to tertiary alcohols. The Weinreb amide intermediate forms a stable chelated transition state, halting the reaction at the ketone stage.

Step 1: Formation of Weinreb Amide

Reagents: Cbz-Glycine, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

-

Dissolve Cbz-Glycine (1.0 eq) in anhydrous DCM.

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C.

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).

-

Stir at RT for 12h. Wash with 1N HCl, sat.

, and brine. -

Yield: ~85-95% of Benzyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate.

Step 2: Grignard Addition (Critical Step)

Reagents: Isopropyl Magnesium Bromide (

-

Setup: Flame-dry a 3-neck flask under

atmosphere. -

Dissolution: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.3 M concentration). Cool to 0°C .[2]

-

Addition: Add

(2.9 M in 2-MeTHF, 3.5 eq) dropwise over 30 minutes. Note: Excess Grignard is required to drive the reaction to completion against the stable chelate. -

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of amide).

-

Quench: Cool to 0°C. Quench carefully with 1N HCl or sat.

. Vigorous stirring is required to break the Magnesium-chelate complex. -

Workup: Extract with EtOAc. Dry over

.[3][4] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Product: Benzyl (3-methyl-2-oxobutyl)carbamate as a white solid or viscous oil.

Protocol B: Transformation to Hydantoin (Bucherer-Bergs)

Rationale: This reaction converts the ketone into a hydantoin ring, a key pharmacophore in anticonvulsants and ADAMTS7 inhibitors.

Reagents: Ketone substrate,

-

Dissolve Benzyl (3-methyl-2-oxobutyl)carbamate (1.0 eq) in 50% EtOH/

. -

Add

(4.0 eq) and KCN (2.0 eq). -

Safety Warning: KCN releases HCN gas. Perform strictly in a high-efficiency fume hood.

-

Heat to 60°C in a sealed vessel for 18–24 hours.

-

Workup: Acidify to pH 2–3 to precipitate the hydantoin.

-

Result: A 5,5-disubstituted hydantoin where the isopropyl group and the Cbz-aminomethyl group flank the quaternary center.

Mechanism of Action & Chemical Logic

The Weinreb Chelation Model

The success of the synthesis relies on the formation of a stable five-membered cyclic intermediate upon Grignard addition.

-

State 1: The magnesium atom of

coordinates between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. -

State 2: This rigid chelation prevents the collapse of the tetrahedral intermediate during the reaction, thereby stopping the nucleophilic attack from occurring a second time (which would yield a tertiary alcohol).

-

Hydrolysis: Upon acidic quench, the chelate collapses, releasing the desired ketone.

Bucherer-Bergs Stereochemistry

In the conversion to hydantoin, the ketone undergoes nucleophilic attack by cyanide and ammonia.

-

Steric Control: The bulky isopropyl group (3-methyl-2-oxobutyl moiety) exerts significant steric influence.

-

Outcome: While the starting ketone is achiral at the ketone carbon, the product hydantoin has a quaternary center. In the context of ADAMTS7 inhibitors, this creates a racemic mixture which is typically separated via Chiral HPLC to isolate the bioactive enantiomer (often the (S)-enantiomer for protease targets).

Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the flow from raw materials to the high-value ADAMTS7 antagonist scaffold.

Caption: Synthetic workflow transforming Cbz-Glycine into the ADAMTS7 antagonist scaffold via the Benzyl (3-methyl-2-oxobutyl)carbamate intermediate.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Molecular Weight | 249.31 g/mol | Formula: |

| Typical Yield (Step 1) | 85 – 95% | Weinreb Amide formation is highly efficient. |

| Typical Yield (Step 2) | 65 – 80% | Grignard addition requires strict anhydrous conditions. |

| Key Reagent Ratio | 1 : 3.5 | Ratio of Amide to Grignard ( |

| Reaction Temp (Step 2) | 0°C | Critical to prevent byproduct formation. |

| Target Selectivity | ADAMTS7 | Primary biological target for derived hydantoins. |

Future Outlook & Broader Utility

While currently anchored in cardiovascular drug discovery (ADAMTS7), the Benzyl (3-methyl-2-oxobutyl)carbamate scaffold holds untapped potential in:

-

Cysteine Protease Inhibitors: The ketone can be converted into an epoxide or vinyl sulfone warhead, targeting Cathepsin K or S.

-

Peptidomimetics: The isopropyl-ketone motif serves as a robust "Valine-Glycine" isostere, potentially useful in disrupting protein-protein interactions (PPIs) where hydrophobic anchoring is required.

References

-

Substituted Hydantoinamides as ADAMTS7 Antagonists. European Patent Office. EP 3822265 A1 . (2021). Detailed synthesis of the title compound and its conversion to hydantoin inhibitors.Link

-

Preparation of amides mediated by isopropylmagnesium bromide. Royal Society of Chemistry. (2014). Methodology for Grignard-mediated amide and ketone synthesis.[3][5]Link

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. 1981, 22(39), 3815-3818. Foundational text on the Weinreb amide chemistry used to generate the ketone.[3][5]Link

-

Bucherer, H. T.; Fischbeck, H. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie. 1934. Foundational text on the Bucherer-Bergs reaction utilized in the application.Link

Sources

Application Note: Scalable Synthesis of Cbz-1-amino-3-methylbutan-2-one

Executive Summary & Biological Relevance

This Application Note details the synthesis of Cbz-1-amino-3-methylbutan-2-one (also referred to as Cbz-glycyl-isopropyl ketone).[1] This molecule represents a critical scaffold in medicinal chemistry, particularly as a transition-state mimic in protease inhibitor design.[1] The

Retrosynthetic Strategy

The most robust route to

Pathway:

-

Activation: Cbz-Glycine

Cbz-Gly-Weinreb Amide (via CDI coupling). -

Nucleophilic Acylation: Weinreb Amide + Isopropylmagnesium Chloride

Target Ketone.[1]

Reaction Scheme & Mechanism

The following diagram illustrates the synthetic flow and the critical "Stable Tetrahedral Intermediate" that ensures chemoselectivity.

Figure 1: Synthetic pathway utilizing the Weinreb amide to prevent over-alkylation.[1]

Experimental Protocols

Phase 1: Synthesis of Cbz-Gly-N(OMe)Me (Weinreb Amide)[1]

Rationale: We utilize 1,1'-Carbonyldiimidazole (CDI) for activation.[1] Unlike EDCI/HOBt, CDI generates only imidazole and

Reagents & Materials

-

Cbz-Glycine (Z-Gly-OH): 10.0 g (47.8 mmol)[1]

-

1,1'-Carbonyldiimidazole (CDI): 8.53 g (52.6 mmol, 1.1 equiv)

-

N,O-Dimethylhydroxylamine HCl: 5.13 g (52.6 mmol, 1.1 equiv)[1]

-

Triethylamine (TEA): 7.3 mL (52.6 mmol, 1.1 equiv)

-

Dichloromethane (DCM): 100 mL (Anhydrous)

-

THF: 50 mL (Anhydrous)

Step-by-Step Protocol

-

Activation: In a flame-dried 500 mL round-bottom flask under nitrogen, dissolve Cbz-Glycine (10.0 g) in anhydrous THF (50 mL).

-

CDI Addition: Cool to 0°C. Add CDI (8.53 g) portion-wise over 5 minutes. Observation: Evolution of

gas will occur.[1] -

Incubation: Remove ice bath and stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the acyl imidazole.

-

Amine Prep: In a separate beaker, mix N,O-dimethylhydroxylamine HCl with TEA in DCM (100 mL). Stir for 5 minutes.

-

Coupling: Pour the amine/DCM solution into the activated acid solution. Stir at RT for 3 hours.[1]

-

Monitoring: Check TLC (50% EtOAc/Hexanes). The Weinreb amide typically appears at

.[1] -

Workup:

-

Result: Clear to pale yellow oil.[1] Yield is typically >90%.[1][2] No column chromatography is usually required if CDI is used.[1]

Phase 2: Grignard Addition to Form Cbz-1-amino-3-methylbutan-2-one[1]

Rationale: The addition of Isopropylmagnesium Chloride (

Reagents

-

Cbz-Gly-Weinreb Amide: 5.0 g (19.8 mmol)

-

Isopropylmagnesium Chloride: 2.0 M in THF (25 mL, ~50 mmol, 2.5 equiv)

-

Solvent: Anhydrous THF (60 mL)

-

Quench: 1M HCl (aqueous)

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL 3-neck flask. Equip with a pressure-equalizing addition funnel and nitrogen inlet.[1]

-

Dissolution: Dissolve Cbz-Gly-Weinreb Amide (5.0 g) in anhydrous THF (60 mL). Cool the solution to -20°C (Ice/Salt bath or Cryocooler).

-

Grignard Addition: Transfer

(25 mL) to the addition funnel via cannula. Add dropwise over 20 minutes. -

Reaction: Stir at -10°C to 0°C for 2 hours.

-

Quench (Critical):

-

Cool back to -20°C.

-

Add 1M HCl (50 mL) very slowly. This hydrolyzes the N-methoxy-N-methyl group and releases the ketone.[1]

-

-

Extraction:

-

Purification:

Quality Control & Validation Data

To ensure the protocol was successful, compare your data against these standard parameters.

| Parameter | Expected Result | Interpretation |

| Appearance | White solid or colorless oil | Yellowing indicates residual imidazole or oxidation.[1] |

| TLC ( | ~0.6 (1:1 EtOAc/Hex) | Ketone is less polar than the Weinreb amide.[1] |

| Confirms Isopropyl group incorporation. | ||

| Confirms Glycine backbone integrity.[1] | ||

| Confirms Cbz protection remains intact. | ||

| MS (ESI) |

Troubleshooting & Process Safety

Graphviz Workflow for Troubleshooting

Figure 2: Decision tree for common synthetic failures.

Safety Directives

-

Grignard Reagents:

is pyrophoric and moisture sensitive.[1] Syringes must be gas-tight.[1] Quenching releases heat and hydrogen gas; ensure proper venting.[1] -

CDI: Solid CDI is sensitive to moisture.[1] Use a fresh bottle. The reaction releases

; do not seal the vessel completely during addition.[1]

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] [3]

-

Fehrentz, J. A., & Castro, B. (1983).An efficient synthesis of optically active

-(t-butoxycarbonylamino)-aldehydes from amino acids.[1] Synthesis, 1983(08), 676-678.[1] -

BenchChem Protocols. Cleavage of the Cbz Group and General Amide Synthesis.

-

Organic Chemistry Portal.Synthesis of

-amino ketones.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

solvent selection for alkylation of Cbz-protected amino Weinreb amides

Topic: Solvent Selection for the α-Alkylation of Cbz-Protected Amino Weinreb Amides

Introduction: The Critical Role of Solvent in Modulating Reactivity and Selectivity

The α-alkylation of N-protected amino acid derivatives is a cornerstone transformation in synthetic organic chemistry, providing a powerful means to generate unnatural amino acids, which are pivotal building blocks in drug discovery and development. The Weinreb amide, a N-methoxy-N-methylamide, offers a distinct advantage in this context. Its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack prevents the common issue of over-addition, thus ensuring the formation of the desired ketone upon reaction with organometallic reagents.[1][2] When coupled with the robust and widely used carboxybenzyl (Cbz) protecting group for the amine functionality, the resulting Cbz-protected amino Weinreb amides become versatile intermediates for the synthesis of complex chiral molecules.

The success of the α-alkylation of these substrates, however, is critically dependent on the judicious choice of the reaction solvent. The solvent not only dictates the solubility of the reactants and intermediates but also profoundly influences the aggregation state and reactivity of the enolate, the key nucleophile in this transformation. This application note provides a detailed guide to understanding and optimizing solvent selection for the alkylation of Cbz-protected amino Weinreb amides, offering both theoretical insights and practical, field-proven protocols.

Mechanistic Considerations: The Solvent's Influence on the Enolate

The α-alkylation of a Cbz-protected amino Weinreb amide proceeds via the formation of a lithium enolate, which then acts as a nucleophile in a subsequent SN2 reaction with an alkyl halide. The choice of solvent directly impacts several key aspects of this process:

-

Enolate Formation and Stability: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or n-butyllithium (n-BuLi), is required for the deprotonation of the α-carbon. Due to the acidity of the N-H proton of the Cbz-carbamate, two equivalents of the base are necessary to form the dianion, ensuring complete deprotonation at the α-position. The solvent must be aprotic to prevent quenching of the highly basic organolithium reagent and the resulting enolate.[3]

-

Enolate Aggregation: In solution, lithium enolates are known to exist as aggregates (dimers, tetramers, etc.), which are generally less reactive than the monomeric species. The solvent's ability to coordinate to the lithium cation plays a crucial role in breaking down these aggregates. Weakly coordinating solvents like tetrahydrofuran (THF) tend to favor aggregated structures, while highly polar, strongly coordinating solvents such as hexamethylphosphoramide (HMPA) or its safer alternative 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can promote the formation of more reactive, monomeric "naked" enolates.[4]

-

C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). For the synthesis of α-alkylated amino acid derivatives, C-alkylation is the desired pathway. The solvent can influence this selectivity. Less coordinating solvents, such as THF, generally favor C-alkylation.

-

Reaction Rate and Yield: By modulating the enolate's aggregation state and solvation, the solvent directly impacts the reaction rate. Strongly coordinating solvents can accelerate SN2 reactions by solvating the cation, leading to a more reactive, "naked" anion.[5] This can often translate to higher reaction yields.

Solvent Systems and Their Impact: A Comparative Overview

The selection of an appropriate solvent system is a critical parameter in optimizing the alkylation of Cbz-protected amino Weinreb amides. Below is a summary of commonly employed solvents and additives and their effects on the reaction outcome.

| Solvent/Additive | Key Properties & Effects on Alkylation | Typical Concentration/Ratio |

| Tetrahydrofuran (THF) | Primary Solvent. A moderately polar, aprotic ether. Good at dissolving the substrate and forming the lithium enolate. Tends to favor less aggregated enolates compared to non-polar solvents, promoting C-alkylation. It is the most commonly used solvent for this transformation. | N/A (as solvent) |

| HMPA / DMPU | Polar Aprotic Co-solvent/Additive. Strongly coordinating Lewis bases. Break up enolate aggregates to form more reactive monomers ("naked" enolates), which can significantly increase reaction rates and yields.[4] HMPA is a known carcinogen, and DMPU is a safer, commonly used alternative. | 5-10% v/v or 1-2 equivalents |

| Lithium Chloride (LiCl) | Salt Additive. Known to break up enolate aggregates, similar to HMPA, leading to more reactive species and potentially higher yields and diastereoselectivity. It is believed to form mixed aggregates with the lithium enolate.[6][7] | 1-5 equivalents |

| Diethyl Ether (Et₂O) | Aprotic Co-solvent. Less polar than THF. Can be used in combination with THF but is generally less effective at solvating the lithium cation and breaking up enolate aggregates. | N/A (as solvent or co-solvent) |

| Toluene | Non-polar Co-solvent. Sometimes used in combination with THF. Can influence the aggregation state of the enolate and has been shown to affect reactivity in some enolate alkylation reactions.[8] | N/A (as co-solvent) |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the solvent screening and the optimized alkylation of a generic Cbz-protected amino Weinreb amide.

Protocol 1: Solvent System Screening for Optimal Alkylation

This protocol is designed to efficiently screen different solvent systems to identify the optimal conditions for a specific substrate and alkylating agent.

Materials:

-

Cbz-protected amino Weinreb amide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Toluene

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Anhydrous Lithium Chloride (LiCl)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent (e.g., hexanes)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the Cbz-protected amino Weinreb amide in anhydrous THF.

-

Prepare a stock solution of the alkyl halide in anhydrous THF.

-

-

Reaction Setup (Perform in parallel for each solvent system):

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the desired solvent or solvent mixture (e.g., THF, THF/DMPU, THF with LiCl).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base (e.g., 2.2 equivalents of n-BuLi or LDA) to the stirred solvent.

-

After 15 minutes, add the Cbz-protected amino Weinreb amide stock solution (1.0 equivalent) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide stock solution (1.2 equivalents) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

-

Workup and Analysis:

-

Allow the reaction mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the yield and diastereoselectivity (if applicable, by NMR or chiral HPLC) for each solvent system.

-

Protocol 2: Optimized Alkylation of Cbz-Glycine Weinreb Amide

This protocol provides an optimized procedure for the methylation of Cbz-glycine Weinreb amide, a common starting material.

Materials:

-

Cbz-glycine Weinreb amide (1.0 g, 3.96 mmol)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 3.5 mL, 8.72 mmol, 2.2 eq)

-

Methyl iodide (0.30 mL, 4.75 mmol, 1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Cbz-glycine Weinreb amide (1.0 g, 3.96 mmol) and dissolve in anhydrous THF (40 mL).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.5 M in hexanes, 3.5 mL, 8.72 mmol) dropwise over 10 minutes. The solution may turn yellow. Stir the mixture at -78 °C for 1 hour.

-

Alkylation: Add methyl iodide (0.30 mL, 4.75 mmol) dropwise to the reaction mixture. Stir at -78 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Cbz-alanine Weinreb amide.

Visualizing the Process: Diagrams and Workflows

To further clarify the key concepts and procedures, the following diagrams have been generated.

Figure 1: General mechanism for the alkylation of Cbz-protected amino Weinreb amides.

Figure 2: Step-by-step experimental workflow for the alkylation reaction.

Conclusion and Future Perspectives

The selection of an appropriate solvent system is paramount for the successful α-alkylation of Cbz-protected amino Weinreb amides. Tetrahydrofuran (THF) serves as an excellent foundational solvent, providing a good balance of solubility and reactivity. For challenging substrates or to enhance reaction rates and yields, the use of strongly coordinating additives such as DMPU or salt additives like LiCl is highly recommended. By understanding the mechanistic role of the solvent and employing systematic screening protocols, researchers can optimize this critical transformation for the efficient synthesis of valuable chiral building blocks. Future investigations may focus on the development of more environmentally benign solvent systems and the application of flow chemistry to further control reaction parameters and improve scalability.

References

- Davies, S. G., & Symposium on "Asymmetric Synthesis" by the Perkin Division of the Royal Society of Chemistry in collaboration with the Fine Chemicals & Medicinals Group of the Society of Chemical Industry. (1989). Recent aspects of asymmetric synthesis. Royal Society of Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Seebach, D., & Beck, A. K. (2001). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Helvetica Chimica Acta, 84(11), 3447-3468. [Link]

-

O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]

-

Wikipedia contributors. (2023, November 27). Hexamethylphosphoramide. In Wikipedia, The Free Encyclopedia. [Link]

-

Stoltz, B. M., & Enantioselective Synthesis of All-Carbon Quaternary Stereocenters Group. (2016). Iridium-Catalyzed Stereoselective Allylic Alkylation Reactions with Crotyl Chloride. Caltech. [Link]

-

Collum, D. B., & Myers, A. G. (2019). Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. Journal of the American Chemical Society, 141(13), 5444-5460. [Link]

-

Willard, P. G., & Carpenter, G. B. (1986). Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. Journal of the American Chemical Society, 108(16), 4621-4629. [Link]

-

Takemoto, Y., & Nakoji, M. (2002). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. The Journal of Organic Chemistry, 67(21), 7418-7423. [Link]

-

Sibi, M. P., & Davies, S. G. (2005). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, (40), 5030-5038. [Link]

-

Collum, D. B., & Oppolzer, W. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(50), 22923-22938. [Link]

-

Juaristi, E., & Soloshonok, V. A. (2000). Stereoselective alkylation of C2-symmetric chiral N-phthaloylglycinamides in the preparation of enantiopure α-amino acids. Tetrahedron: Asymmetry, 11(7), 1547-1555. [Link]

-

Davies, S. G., & Fletcher, A. M. (2004). Asymmetric synthesis and applications of beta-amino Weinreb amides. Organic & Biomolecular Chemistry, 2(9), 1387-1394. [Link]

Sources

- 1. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Enolate Formation and Diastereoselectivity [ns1.almerja.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 6. ethz.ch [ethz.ch]

- 7. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

troubleshooting low yields in Grignard addition to Cbz-glycine Weinreb amide

Technical Support Center: Grignard Addition to Cbz-Glycine Weinreb Amide

Welcome to the technical support guide for troubleshooting the Grignard addition to Cbz-glycine Weinreb amide. This reaction is a powerful tool for synthesizing α-amino ketones, which are crucial intermediates in pharmaceutical development. However, its success is highly sensitive to substrate quality, reagent activity, and reaction conditions. This guide provides a structured, in-depth approach to diagnosing and resolving common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield or only recovering starting material. What is the most common culprit?

A1: The most frequent cause of failure in any Grignard reaction is the presence of moisture or other protic sources (e.g., alcohols) in the reaction setup. Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water in your glassware, solvents, or starting materials.[1][2][3] Ensuring scrupulously dry conditions is the first and most critical troubleshooting step.

Q2: My starting Weinreb amide is consumed, but I don't see my desired ketone. What are the likely side reactions?

A2: If the starting material is consumed without forming the desired product, two possibilities are prominent:

-

Over-addition: The ketone product, once formed, can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[4][5] This is often caused by elevated reaction temperatures.

-

Protecting Group Interference: The proton on the nitrogen of the Cbz (Carboxybenzyl) carbamate is weakly acidic. A highly reactive or excess Grignard reagent can deprotonate this position, consuming the reagent and potentially leading to complex side reactions.

Q3: How critical is the reaction temperature?

A3: Temperature control is paramount. The addition should be performed at low temperatures (typically -78 °C) to stabilize the key tetrahedral intermediate.[6][7] The unique stability of the Weinreb amide adduct, a five-membered cyclic chelate with the magnesium ion, prevents its collapse to the ketone at these low temperatures.[7][8] This stability is what prevents over-addition.[4][7] The ketone is only formed upon warming during the aqueous workup. Letting the reaction warm up prematurely is a common cause of low yields due to over-addition.[6]

Q4: My commercial Grignard reagent is several months old. Can I still use it?

A4: While commercial reagents are convenient, their concentration can decrease over time due to gradual reaction with atmospheric moisture or degradation. It is essential to titrate the Grignard reagent before use, regardless of its age, to determine its active concentration. Using an assumed concentration often leads to adding an incorrect stoichiometry, resulting in low yields or excess side products.

Systematic Troubleshooting Guide

This section provides a deeper dive into specific experimental parameters.

Part 1: Reagent and Glassware Preparation

Q: My Grignard reagent formation fails, or the solution is not the typical cloudy grey/brown. What went wrong?

A: Failure to initiate is almost always due to an insufficiently activated magnesium surface or wet solvent/glassware.

-

Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use.[1] Allow to cool under an inert atmosphere (Nitrogen or Argon).

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted. Common activation methods include:

-

Solvents: Anhydrous solvents from a solvent purification system (SPS) or a freshly opened bottle of an appropriate grade (e.g., DriSolv®) are mandatory. THF is a common solvent for this reaction.[6]

Q: You mentioned titrating the Grignard reagent. Can you provide a reliable protocol?

A: Yes. Titration is non-negotiable for reproducible results. The method using salicylaldehyde N-phenylhydrazone is reliable.

-

Preparation: Thoroughly dry a 25 mL flask and add a small magnetic stir bar. Weigh approximately 100 mg of salicylaldehyde N-phenylhydrazone into the flask and record the exact mass. Add ~5 mL of anhydrous THF and stir to dissolve.

-

Titration: Under an inert atmosphere, slowly add the Grignard reagent solution dropwise from a 1 mL syringe. The initial pale yellow solution will turn a deep orange/red as the dianion is formed.

-

Endpoint: Continue adding the Grignard reagent until the color persists, indicating the endpoint. Record the volume of Grignard reagent added.

-

Calculation:

-

Moles of Hydrazone = (Mass of Hydrazone) / (212.24 g/mol )

-

Concentration (M) = (2 * Moles of Hydrazone) / (Volume of Grignard in L)

-

(Note: A factor of 2 is used because two equivalents of the Grignard reagent react with the hydrazone).

-

Part 2: Reaction Conditions and Execution

The primary goal during the reaction is to form the stable tetrahedral intermediate and prevent its premature breakdown or subsequent reaction.

Caption: Reaction pathway for Grignard addition to a Weinreb amide.

Q: What is the optimal stoichiometry of the Grignard reagent?

A: Ideally, 1.05 to 1.2 equivalents of the Grignard reagent are used. A significant excess should be avoided as it increases the risk of over-addition and reaction with the Cbz protecting group.[10] This is why accurate titration is so important.

Q: My reaction is still failing despite dry conditions and a titrated reagent. What else could be wrong during the addition?

A: Consider the following:

-

Rate of Addition: The Grignard reagent must be added slowly, dropwise, to the cooled solution of the Weinreb amide. A fast addition can create localized "hot spots" in the solution, causing the intermediate to collapse and react further.

-

Inverse Addition: For particularly sensitive substrates, consider an "inverse addition," where the Weinreb amide solution is added slowly to the Grignard reagent solution at -78 °C.

-

Solvent Choice: While THF is common, diethyl ether can sometimes be a superior solvent for these transformations, potentially reducing side reactions.[6]

Caption: Competing reaction pathways in the Grignard addition.

Part 3: Workup and Purification

Q: What is the best procedure for quenching the reaction?

A: A careful quench is vital to preserve the product.

-

Standard Quench: While the reaction is still cold (at -78 °C or slowly warming), add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[6][11] This is a mild acid source that protonates the alkoxide intermediate and quenches excess Grignard reagent without being harsh enough to degrade the Cbz group or other sensitive functionalities.[11]

-

Avoid Strong Acids: Do not quench with strong acids like HCl directly unless you are certain your product is stable to these conditions. Strong acids can catalyze side reactions or product degradation.

Q: I have a persistent emulsion during the extraction that is causing significant product loss. How can I resolve this?

A: Emulsions are common in Grignard workups due to the formation of fine magnesium salt precipitates.[11]

-

Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[11]

-

Filter through Celite®: If brine is ineffective, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the fine solids that stabilize the emulsion.

-

Allow Time: Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) can lead to phase separation.

| Symptom | Potential Cause | Recommended Solution | Preventative Measure |

| No Reaction | Wet glassware/solvent; Inactive Mg | Flame-dry all glassware; Use fresh anhydrous solvent; Activate Mg with I₂ or DIBAL-H. | Establish a rigorous drying protocol for all experiments. |

| Low Conversion | Inaccurate Grignard concentration | Titrate Grignard reagent immediately before use. | Always titrate Grignard reagents; never trust the label concentration on old bottles. |

| Starting Material Consumed, No Ketone | Over-addition due to high temp. | Add Grignard at -78 °C and quench cold before allowing to warm. | Maintain strict temperature control throughout the addition. |

| Messy Reaction, Multiple Spots on TLC | Excess Grignard deprotonating Cbz; Fast addition rate | Use only 1.05-1.2 eq. of Grignard; Add reagent slowly. | Perform a titration and add the Grignard reagent dropwise over 30-60 min. |

| Low Isolated Yield after Workup | Emulsion formation; Product partially water-soluble | Add brine to break emulsion; Filter through Celite®; Perform multiple extractions (3-4x). | Pre-saturate the aqueous quench solution with NaCl before use. |

Optimized Experimental Protocol

This protocol assumes the use of a 1 mmol scale of the Cbz-glycine Weinreb amide. Adjust volumes accordingly.

-

Preparation:

-

Oven-dry a 50 mL round-bottom flask containing a magnetic stir bar. Assemble it with a septum while hot and allow it to cool completely under a stream of dry nitrogen or argon.

-

Weigh Cbz-glycine Weinreb amide (1.0 mmol) into the flask and place it under a positive pressure of inert gas.

-

Dissolve the amide in 10 mL of anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Addition:

-

Using a gas-tight syringe, draw up the required volume of a freshly titrated Grignard reagent solution (1.1 mmol, 1.1 eq.).

-

Add the Grignard reagent to the stirred Weinreb amide solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

-

-

Workup:

-

While the flask is still in the -78 °C bath, slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution dropwise. A white precipitate of magnesium salts will form.

-

Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude ketone using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Caption: A logical workflow for troubleshooting low Grignard reaction yields.

References

-

S. M. Weinreb, S. Nahm, Tetrahedron Lett.1981 , 22, 3815-3818. ([Link])

-

ResearchGate, Optimization of the Grignard reagent formation. ([Link])

-

Reddit, r/Chempros, Overaddition of grignard to weinreb amide. ([Link])

-

Chemistry LibreTexts, 7: The Grignard Reaction (Experiment). ([Link])

- University of Michigan, Experiment 25 – The Grignard Reaction. ()

-

ChemRxiv, (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ([Link])

-

Wikipedia, Weinreb ketone synthesis. ([Link])

-

University of California, Irvine, Experiment 1: Grignard Reaction. ([Link])

-

Master Organic Chemistry, Reactions of Grignard Reagents. ([Link])

-

PMC, Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. ([Link])

-

ResearchGate, Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ([Link])

-

University of Massachusetts Boston, Grignard Reaction. ([Link])

-

The Journal of Organic Chemistry, Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ([Link])

-

Reddit, r/Chempros, [Problem] Weinreb-Ketone synthesis / Isoxazoles. ([Link])

-

Organic Chemistry Portal, Grignard Reaction. ([Link])

-

YouTube, Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. ([Link])

-

Chemistry Stack Exchange, Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? ([Link])

-

Organic Syntheses, Notes - Organic Syntheses Procedure. ([Link])

-

International Journal of Chemical Science, Recent Developments in Weinreb Synthesis and their Applications. ([Link])

-

Vapourtec, Grignard Chemistry. ([Link])

-

Journal of the American Chemical Society, Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ([Link])

-

PMC, Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. ([Link])

-

Beilstein Journal of Organic Chemistry, Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. ([Link])

-

Organic Chemistry Portal, Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. ([Link])

-

ResearchGate, Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ([Link])

-

Semantic Scholar, A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. ([Link])

-

Accounts of Chemical Research, Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ([Link])

-

Master Organic Chemistry, Protecting Groups for Amines – Carbamates. ([Link])

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 格氏试剂 [sigmaaldrich.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

preventing over-addition side reactions in amino ketone synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of α-amino ketones. Specifically, we will address the common and often frustrating side reaction of over-addition by organometallic reagents and provide detailed, field-proven troubleshooting strategies and protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the over-addition problem in amino ketone synthesis.

Q1: What is "over-addition" and why is it a problem in amino ketone synthesis?

A1: Over-addition refers to the multiple additions of a nucleophile, typically an organometallic reagent (like a Grignard or organolithium reagent), to a carbonyl-containing starting material. In the context of amino ketone synthesis from an N-protected amino acid derivative, the desired reaction is a single addition to form the ketone. However, the newly formed ketone is also highly electrophilic and can be attacked by a second equivalent of the organometallic reagent. This undesired second reaction produces a tertiary alcohol, consuming both the desired product and expensive reagents, leading to low yields and complex purification challenges.[1][2][3]

The Over-Addition Problem

Caption: The competitive reaction pathways in amino ketone synthesis.

Q2: What is the most reliable method to prevent this over-addition?

A2: The most widely adopted and dependable strategy is the Weinreb-Nahm ketone synthesis .[4] This method involves converting the N-protected amino acid into a specific N-methoxy-N-methylamide, known as a "Weinreb amide."[4][5] When an organometallic reagent adds to a Weinreb amide, it forms a stable, five-membered chelated tetrahedral intermediate.[5][6] This intermediate is resistant to further addition and does not collapse to the ketone until a deliberate acidic workup is performed. This two-step process (stable intermediate formation followed by hydrolysis) effectively prevents the ketone from being present in the reaction mixture alongside the highly reactive organometallic reagent, thus eliminating the possibility of over-addition.[5][7]

Q3: Are there alternatives to Weinreb amides?

A3: Yes, several other methods have been developed. One effective alternative involves the in situ activation of the N-protected amino acid, for example with 2-chloro-4,6-dimethoxy[8][9][10]triazine (CDMT), followed by reaction with a Grignard reagent in the presence of a copper(I) catalyst (e.g., CuI).[8][11] This approach avoids the separate step of forming and purifying the Weinreb amide and can provide ketones in high yields.[8] The precise mechanism is complex, but it is believed that the formation of a less reactive organocopper species or a specific activated ester intermediate helps to moderate reactivity and prevent over-addition.

Q4: Why is it necessary to protect the amino group?

A4: The amino group (-NH₂) is both nucleophilic and acidic (the N-H proton). Organometallic reagents are extremely strong bases.[3][12] If the amino group is not protected, the Grignard or organolithium reagent will simply deprotonate the amine, consuming the reagent in a non-productive acid-base reaction and preventing any addition to the carbonyl group.[13][14] Common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) convert the amine into a non-acidic and non-nucleophilic carbamate, allowing the desired reaction to proceed.[15][16][17]

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues.

Issue 1: The primary product isolated is a tertiary alcohol, and the ketone yield is very low.

| Probable Cause | Explanation | Recommended Solution |

| Highly Reactive Starting Material | Direct addition of Grignard/organolithium reagents to more reactive carboxylic acid derivatives like acid chlorides or esters is notoriously difficult to control. The ketone formed is more reactive than the starting material, leading inevitably to over-addition.[3] | Adopt the Weinreb-Nahm Synthesis. Convert your N-protected amino acid into a Weinreb amide first. This is the most robust solution. See Protocol 1 for preparing the Weinreb amide and Protocol 2 for the ketone synthesis. |

| High Reaction Temperature | Higher temperatures increase the reaction rate and can cause the breakdown of any transiently stable intermediates, promoting the second addition. | Maintain Strict Temperature Control. Perform the organometallic addition at a low temperature, typically between -78 °C and 0 °C. Use a cryostat or a dry ice/acetone bath for consistency. |

| Rapid Reagent Addition | Adding the organometallic reagent too quickly creates localized areas of high concentration, which dramatically increases the rate of over-addition to the newly formed ketone. | Use Slow, Controlled Addition. Add the organometallic reagent dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the nucleophile, favoring the initial reaction over the follow-up side reaction. |

Issue 2: The reaction is clean, but conversion is low, with significant recovery of the starting Weinreb amide.

| Probable Cause | Explanation | Recommended Solution |

| Poor Organometallic Reagent Quality | Grignard and organolithium reagents are sensitive to moisture and air. Their actual concentration may be much lower than stated on the bottle due to degradation. | Titrate Your Reagent. Before use, always titrate a small aliquot of the organometallic reagent (e.g., using a Gilman test or a simple titration with a known acid and indicator) to determine its exact molarity. Adjust the volume used in the reaction accordingly. |

| Insufficient Equivalents of Reagent | Even with a titrated reagent, using only a stoichiometric amount (1.0 eq) may not be enough to drive the reaction to completion, especially with sterically hindered substrates. | Increase Reagent Stoichiometry. Use a slight excess of the organometallic reagent, typically 1.1 to 1.3 equivalents. This can help overcome minor impurities and improve conversion. However, avoid a large excess, which could increase side reactions upon warming. |

| Steric Hindrance | A sterically bulky N-protecting group, a large amino acid side chain, or a bulky organometallic reagent can slow down the reaction rate significantly. | Increase Reaction Time/Temperature. After the slow addition at low temperature, allow the reaction to stir for a longer period (e.g., 2-4 hours) at that temperature. If conversion is still low, consider allowing the mixture to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) and monitor carefully by TLC or LC-MS. |

Troubleshooting Workflow

Caption: A decision tree for troubleshooting amino ketone synthesis.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of an N-Boc-Amino Weinreb Amide

This protocol details the conversion of an N-Boc-protected amino acid to its corresponding Weinreb amide, a crucial intermediate for preventing over-addition.

Materials:

-

N-Boc-protected amino acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-amino acid (1.0 eq) in anhydrous DCM.

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) to the solution.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add N-Methylmorpholine (3.0 eq) dropwise. The mixture may become a thick slurry.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used without further purification or purified by column chromatography if necessary.

Protocol 2: Weinreb-Nahm Ketone Synthesis from an N-Boc-Amino Weinreb Amide

This protocol describes the core reaction: the controlled addition of a Grignard reagent to the Weinreb amide to form the desired α-amino ketone.

Materials:

-

N-Boc-Amino Weinreb Amide (1.0 eq)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq, solution in THF/Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aq. NH₄Cl, 1 M aq. HCl

-

Ethyl Acetate (EtOAc)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Under an inert atmosphere, dissolve the N-Boc-Amino Weinreb Amide (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Crucial Step: Slowly add the Grignard reagent (1.2 eq) dropwise via syringe or syringe pump over 30 minutes. Maintain the temperature at -78 °C throughout the addition.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to 0 °C and stir for an additional hour. Monitor progress by TLC or LC-MS.

-

Quench: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl to dissolve the magnesium salts. Extract the aqueous layer with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude α-amino ketone by flash column chromatography on silica gel.

The Weinreb Amide Mechanism: Preventing Over-Addition

Caption: The stable chelated intermediate in the Weinreb-Nahm synthesis prevents the second nucleophilic attack.

References

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters, 3(9), 1435–1437. [Link]

-

De Luca, L., Giacomelli, G., & Taddei, M. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved February 25, 2026, from [Link]

-

Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved February 25, 2026, from [Link]

-

Armstrong, A., & Li, W. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition, 61(9), e202115160. [Link]

-

Singh, J., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 25, 2026, from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. echemi.com [echemi.com]

- 15. Protection for amino group and amino acid | PPTX [slideshare.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Purification of Benzyl N-(3-methyl-2-oxobutyl)carbamate

Welcome to the technical support center for the purification of benzyl N-(3-methyl-2-oxobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this target molecule from a crude reaction mixture. We will delve into the underlying principles of common purification techniques, provide actionable troubleshooting advice, and offer detailed, field-proven protocols to enhance the purity and yield of your product.

Troubleshooting Guide: Common Purification Issues

The journey from a crude reaction mixture to a pure compound is often fraught with challenges. This section addresses the most common issues encountered during the purification of carbamate derivatives like benzyl N-(3-methyl-2-oxobutyl)carbamate.

Q1: My crude product is a persistent oil and won't crystallize. How should I proceed?

This is a frequent issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

Answer: Your primary goal is to remove these crystallization inhibitors. The appropriate strategy depends on the nature of the impurities.

-

Initial Assessment: First, analyze a small aliquot of the crude oil by Thin Layer Chromatography (TLC) and ¹H NMR. This will give you an idea of the complexity of the mixture.

-

Troubleshooting Workflow: Based on your initial assessment, follow this decision-making workflow to select the best purification path.

Caption: Decision workflow for purifying an oily crude product.

-

Liquid-Liquid Extraction (LLE): This is an excellent first step to remove highly polar or non-polar impurities.[1][2] For a moderately polar compound like your target carbamate, you can dissolve the crude oil in a solvent like ethyl acetate or dichloromethane and wash it sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

-

Flash Column Chromatography: If LLE is insufficient or the mixture is complex, column chromatography is the most robust method for separating compounds with similar polarities.[3][4]

Q2: I performed column chromatography, but my compound co-elutes with an impurity. What should I do?

Answer: Co-elution occurs when the selectivity of your chromatographic system is insufficient to resolve the target compound from an impurity. The key is to alter the separation mechanism.

-

Change the Mobile Phase: The polarity and chemical nature of the eluent are critical.

-

Adjust Polarity Gradient: Switch from an isocratic (constant solvent ratio) to a gradient elution, or use a shallower gradient.

-

Introduce a Different Solvent: If you are using a standard hexane/ethyl acetate system, try substituting ethyl acetate with dichloromethane or a mixture of solvents. For instance, a hexane/dichloromethane/methanol system can provide different selectivity.